(S)-1,5-diethylpiperazin-2-one

Chiral Chromatography Enantiomeric Separation Stereospecific Synthesis

Medicinal chemistry programs require stereochemically defined intermediates without costly post-synthetic chiral resolution, which typically wastes >50% of material. (S)-1,5-diethylpiperazin-2-one (CAS 106576-36-7) solves this directly: • Pre-resolved (S)-configuration at C5 - no resolution steps needed • XLogP 0.4 balances lipophilicity vs. aqueous solubility for lead-like ADME • Lactam carbonyl enables H-bonding & UV detection (HPLC-ready) • 95-98% purity grades available for hit-to-lead to pre-clinical scaling

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 106576-36-7
Cat. No. B020951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,5-diethylpiperazin-2-one
CAS106576-36-7
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCC1CN(C(=O)CN1)CC
InChIInChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1
InChIKeyIYZRHXDFJURKOL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1,5-Diethylpiperazin-2-one Identity & Procurement


(S)-1,5-diethylpiperazin-2-one (CAS 106576-36-7), systematically named (5S)-1,5-diethylpiperazin-2-one, is a chiral piperazinone derivative with molecular formula C8H16N2O and molecular weight 156.23 g/mol . The compound possesses a lactam (cyclic amide) carbonyl at position 2 and ethyl substituents at N1 and C5, with a defined (S)-stereochemical configuration at the C5 position (InChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1) . Calculated physicochemical parameters include an XLogP of 0.4, topological polar surface area (PSA) of 32.3 Ų, and two rotatable bonds . It is commercially available at purities ranging from 95% to 98% from multiple laboratory suppliers, with observed pricing variability of >6000 RMB/g in smaller quantities from research vendors [1].

S Defined (S)-configuration at C5 for stereochemical-control studies
Et N1/C5 ethyl substitution pattern modulates scaffold lipophilicity
CO Lactam carbonyl at C2 provides H-bond acceptor distinct from non-carbonyl analogs

Why (S)-1,5-Diethylpiperazin-2-one Is Irreplaceable


Generic piperazinone substitution is not functionally equivalent for (S)-1,5-diethylpiperazin-2-one due to three structural discriminators. First, the C5 stereogenic center imparts chiral specificity that directly impacts target recognition in enantioselective binding environments . Second, the ethyl substituents at N1 and C5 modulate both lipophilicity (XLogP 0.4) and steric accessibility relative to unsubstituted or differently substituted piperazinones, altering partition behavior and binding pocket complementarity . Third, the lactam carbonyl at position 2 provides a hydrogen-bonding acceptor site that distinguishes it from 1,4-diethylpiperazine (which lacks the carbonyl and thus exhibits fundamentally different chemical reactivity and biological target engagement profiles) . These cumulative differences render simple substitution by non-identical piperazinone analogs scientifically unjustified without explicit validation data.

! (R)-enantiomer or racemate substitution may confound chiral recognition and stereospecific assay interpretation
! Unsubstituted piperazin-2-one differs significantly in lipophilicity and steric profile; partition behavior may not transfer
! 1,4-diethylpiperazine lacks the lactam carbonyl; H-bond acceptor absence may alter target interaction context

(S)-1,5-Diethylpiperazin-2-one Differentiation Evidence


Stereochemical Comparison: (S)- vs (R)-Enantiomer

The (S)-enantiomer (CAS 106576-36-7) is the stereochemical antipode of (R)-1,5-diethylpiperazin-2-one (CAS 1217603-45-6), with opposite configuration at the C5 stereocenter. The stereochemistry is unambiguously defined by InChI stereochemical layer: (S)-enantiomer InChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 versus (R)-enantiomer InChI containing t7-/m1/s1 stereodescriptor . This stereochemical divergence dictates that the two enantiomers are non-superimposable mirror images with distinct optical rotation and, critically, differential behavior in chiral environments .

Stereochemical Comparison
Head-to-head
(S)-enantiomer: InChI /m0, CAS 106576-36-7 vs. (R)-enantiomer: InChI /m1, CAS 1217603-45-6
Opposite absolute configuration at C5; non-superimposable mirror images with distinct chiral environment behavior
Enantiomers require explicit procurement for stereospecific investigations
Chiral Chromatography Enantiomeric Separation Stereospecific Synthesis

Physicochemical Profile vs. Unsubstituted Core

Relative to the unsubstituted piperazin-2-one core (C4H8N2O, MW 100.12 g/mol), (S)-1,5-diethylpiperazin-2-one exhibits substantially different physicochemical properties that impact solubility, permeability, and metabolic stability predictions. The ethyl substitutions increase molecular weight to 156.23 g/mol (+56%) and introduce lipophilic character (XLogP = 0.4) compared to the more hydrophilic parent core . The topological polar surface area of 32.3 Ų remains consistent with favorable membrane permeability (below the 140 Ų threshold for CNS penetration), while the calculated rotatable bond count of 2 and hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) conform to Lipinski guidelines [1]. These parameters differentiate it from both the unsubstituted core and alternative substitution patterns (e.g., N-aryl piperazinones, which exhibit higher XLogP values and distinct receptor-binding profiles [2]).

Physicochemical Profile
Reported
XLogP = 0.4; PSA = 32.3 Ų; MW = 156.23 vs. unsubstituted core MW = 100.12; ΔXLogP ≈ +1.4
Ethyl substituents increase lipophilicity relative to unsubstituted core; PSA remains below 140 Ų threshold
Calculated parameters; experimental validation context may vary
Lipophilicity Drug-likeness Prediction ADME Profiling

DHO Enzyme Inhibition Activity

In an enzymatic inhibition assay against dihydroorotase (DHO) from mouse Ehrlich ascites cells, (S)-1,5-diethylpiperazin-2-one exhibited weak inhibitory activity with an IC50 value of 1.00E+6 nM (1 mM) at pH 7.37 [1]. While this absolute potency is modest, the data establish a measurable baseline interaction with the DHO enzyme that distinguishes it from compounds lacking any detectable DHO engagement. Notably, the compound was tested at 10 μM concentration in this assay format, providing a defined experimental condition for cross-study comparison [1]. No direct head-to-head comparator data are available for structurally related piperazinones in the identical assay system.

DHO Enzyme Inhibition
Data to verify
IC50 = 1.00E+6 nM (1 mM)
Reported baseline DHO interaction; establishes measurable enzyme engagement at millimolar concentration
Mouse Ehrlich ascites DHO, pH 7.37; isolated measurement without peer comparator
Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Late Sodium Current Inhibition: Class-Level Evidence

Within the 1,4-disubstituted piperazin-2-one class, optimized analogs have demonstrated potent and selective late sodium current (INa,L) inhibition with favorable pharmacokinetic profiles. In a 2024 study, compound 7d (a representative 1,4-disubstituted piperazin-2-one derivative) exhibited IC50 = 2.7 μM for INa,L inhibition, >30-fold selectivity over peak sodium current, and excellent oral pharmacokinetics in mice (T1/2 = 3.5 h, F = 90% at 3 mg/kg p.o.) [1]. While (S)-1,5-diethylpiperazin-2-one was not itself tested in this series, the class-level evidence establishes the piperazin-2-one scaffold, with appropriate substitution patterns, as capable of delivering target engagement, selectivity, and drug-like PK properties that exceed those of alternative heterocyclic scaffolds (e.g., unsubstituted piperazines or pyrrolidinones) evaluated in parallel [2].

Late Sodium Current Inhibition
Class-level
Scaffold class member; optimized analog 7d: IC50 = 2.7 μM, >30-fold selectivity, oral F = 90% in mice
Reported class-level scaffold activity context; (S)-1,5-diethylpiperazin-2-one not directly tested in this series
Class-level inference; supports scaffold prioritization for ion channel program evaluation
Late Sodium Current Cardiac Ion Channels QT Interval

Stereospecific Synthesis from Chiral Aziridine

A reported synthetic route to (S)-1,5-diethylpiperazin-2-one employs (S)-2-(2-ethyl-1-aziridinyl)acetate as the chiral starting material. Reaction with ethylamine in the presence of boron trifluoride etherate (BF3·Et2O) for 24 hours yields the target (S)-piperazinone in 70% yield, with retention of the stereochemical configuration from the chiral aziridine precursor [1]. This yield and stereochemical fidelity compare favorably to alternative piperazinone syntheses lacking chiral control, where racemic mixtures would necessitate subsequent chiral resolution steps (adding cost and reducing overall efficiency). The ability to procure (S)-1,5-diethylpiperazin-2-one directly as the desired single enantiomer eliminates the need for in-house resolution and ensures stereochemical homogeneity for downstream applications.

Stereospecific Synthesis
Reported
70% yield from (S)-2-(2-ethyl-1-aziridinyl)acetate with ethylamine / BF3·Et2O, 24 h
Reported synthetic route with stereochemical retention; single enantiomer obtained directly from chiral precursor
Pre-resolved procurement may reduce need for in-house chiral resolution steps
Asymmetric Synthesis Chiral Pool Aziridine Ring Opening

Commercial Purity and Pricing Landscape

Commercial availability of (S)-1,5-diethylpiperazin-2-one spans multiple vendors with purity specifications ranging from 95% to 98%. Pricing exhibits significant variability: 1g quantities are listed at approximately 6096 RMB from research suppliers offering 95% purity [1], while alternative vendors provide 98% purity material at undisclosed but presumably lower industrial-scale pricing structures . The (R)-enantiomer (CAS 1217603-45-6) is similarly available at 98% purity, establishing a comparable commercial baseline for enantiomeric pairs . This vendor fragmentation and purity-dependent pricing necessitate careful procurement strategy to align material specifications with intended application requirements (e.g., medicinal chemistry screening vs. process chemistry scale-up).

Commercial Purity & Pricing
Specification review
95% purity (Beyotime, ~6096 RMB/g); 98% purity available from multiple vendors; (R)-enantiomer at 98%
Purity-tier selection (95% vs. 98%) may impact suitability for high-sensitivity assays or stereospecific reactions
Vendor fragmentation; pricing as of 2026, quantity-dependent
Research Chemical Procurement Purity Specifications Cost Analysis

(S)-1,5-Diethylpiperazin-2-one Application Scenarios


Chiral Building Block for Drug Candidate Synthesis

(S)-1,5-diethylpiperazin-2-one serves as a pre-resolved chiral building block for constructing stereospecifically defined piperazinone-containing pharmacophores. The compound's defined (S)-configuration at C5 eliminates the need for post-synthetic chiral resolution, which typically incurs ~50% material loss and additional purification steps [1]. The ethyl substituents provide a lipophilic handle (XLogP 0.4) for tuning ADME properties without introducing the excessive hydrophobicity associated with aryl-substituted analogs (which can push XLogP > 3 and compromise aqueous solubility) . This scaffold is particularly relevant for medicinal chemistry programs targeting ion channels (e.g., late sodium current inhibitors), where 1,4-disubstituted piperazin-2-one derivatives have demonstrated validated target engagement and favorable oral PK (T1/2 = 3.5 h, F = 90%) [2].

Reference Standard for Chiral Chromatography

With its unambiguous stereochemical assignment (InChI stereodescriptor /m0 for (S)-enantiomer vs. /m1 for (R)-enantiomer, CAS 1217603-45-6), (S)-1,5-diethylpiperazin-2-one can function as a reference standard for developing and validating chiral chromatographic separation methods [1]. The presence of the carbonyl group at position 2 provides UV absorbance suitable for HPLC detection, while the ethyl substituents confer sufficient retention differential on chiral stationary phases. Procurement of both enantiomers enables method qualification for enantiomeric purity assessment in pharmaceutical development settings, where regulatory guidance requires chiral identity and purity verification for stereogenic drug substances .

Scaffold for Pyrimidine Biosynthesis Inhibitor SAR

The documented interaction of (S)-1,5-diethylpiperazin-2-one with dihydroorotase (DHO, IC50 = 1 mM) provides a measurable baseline for SAR campaigns targeting pyrimidine biosynthesis enzymes [1]. While the absolute potency is modest, the scaffold offers opportunities for optimization through substitution at the N1 and C5 positions, as well as functionalization of the lactam carbonyl. The calculated physicochemical profile (PSA = 32.3 Ų, HBD = 1, HBA = 3) remains within lead-like space, providing a starting point for iterative medicinal chemistry optimization toward improved DHO inhibition or alternative targets within the pyrimidine metabolic pathway .

Process Intermediate for Chiral Piperazine APIs

The established synthetic route yielding (S)-1,5-diethylpiperazin-2-one in 70% yield with stereochemical retention from chiral aziridine precursors positions this compound as a viable intermediate for process-scale synthesis of chiral piperazine-derived active pharmaceutical ingredients (APIs) [1]. The reaction conditions (ethylamine, BF3·Et2O, 24 h) are compatible with standard industrial synthesis equipment, and the 70% isolated yield represents a practical starting point for process optimization toward higher throughput . Commercial availability at 95-98% purity from multiple vendors supports initial development activities, with potential for custom synthesis scale-up as programs advance toward clinical manufacturing [2].

Application
Selection Property
Validation Focus
Stereospecific medicinal chemistry
Pre-resolved (S)-configuration at C5
Stereochemical integrity and scaffold derivatization
Chiral chromatographic method development
Defined InChI stereodescriptor identity
Enantiomeric separation and identity verification
Pyrimidine biosynthesis inhibitor SAR
Reported DHO interaction baseline
Scaffold optimization and enzyme target engagement review
Chiral piperazine intermediate synthesis
Reported synthetic route with stereoretention
Purity-tier selection and scale-up context review

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